molecular formula C11H13BrO2 B1279602 5-(3-bromophenyl)pentanoic Acid CAS No. 857480-35-4

5-(3-bromophenyl)pentanoic Acid

Cat. No. B1279602
M. Wt: 257.12 g/mol
InChI Key: NKXZWOVJAKICNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the addition of bromine to precursor molecules. For example, 2(S,R),3(R,S)-2,3-dibromo-3-methyl-5-phenyl-2-pentanoic acid is synthesized by adding bromine to (E)-3-methyl-5-phenyl-2-pentenoic acid in chloroform, yielding the product as yellow plates after evaporation . Similarly, 2,3-dibromo-2-methyl-5-phenylpentanoic acid is produced by bromination of (E)-2-methyl-5-phenyl-2-pentenoic acid . These methods could potentially be adapted for the synthesis of 5-(3-bromophenyl)pentanoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the presence of a bromine atom attached to an aromatic ring, which significantly influences the chemical behavior of the molecule. For instance, the presence of bromine can enhance the lipophilicity and steric demand of a molecule, as seen in the case of 3,5-Bis(pentafluorosulfanyl)phenylboronic acid, which is used as an organocatalyst . The molecular structure of 5-(3-bromophenyl)pentanoic acid would similarly include a bromine atom on the aromatic ring, affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. The papers describe reactions such as Conia-ene carbocyclization catalyzed by organoboron compounds , and the synthesis of azoderivatives from pentane-2,4-dione and aryldiazonium salts . These reactions showcase the versatility of brominated compounds in organic synthesis. The reactivity of 5-(3-bromophenyl)pentanoic acid would likely be influenced by the bromine substituent, which could activate the aromatic ring towards further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the introduction of bromine can increase the molecular weight and change the solubility profile of the compound. The papers discuss the synthesis of benzyl diisopropyl 5-phosphonopentanoate from 5-bromopentanoic acid, highlighting the role of bromine in synthetic pathways . The properties of 5-(3-bromophenyl)pentanoic acid, such as melting point, solubility, and stability, would be expected to be similar to those of other brominated aromatic compounds, although specific studies would be needed to confirm these characteristics.

Scientific Research Applications

1. Biosynthetic Pathways Research

5-(3-bromophenyl)pentanoic acid and its derivatives play a role in understanding biosynthetic pathways. For example, 5-(3-Hydroxyphenyl)pentanoic acid and 5-(3-methoxyphenyl)pentanoic acid, isolated from Athyrium yokoscense roots, are natural products that help explore the m-hydroxylation of benzoic acid in biosynthesis (Hiraga et al., 1998).

2. Pharmaceutical Research

Derivatives of 5-(3-bromophenyl)pentanoic acid are integral in pharmaceutical research. For instance, the L-forms of 2-amino-5-arylpentanoic acids, like L-2-Amino-5-(p-methoxyphenyl)pentanoic acid, are vital constituents in AM-toxins, highlighting their importance in drug synthesis and understanding biochemical properties of pharmaceuticals (Shimohigashi et al., 1976).

3. Green Chemistry and Sustainability

Studies on the conversion of γ-valerolactone (GVL) into pentanoic acid (PA), a process that includes 5-(3-bromophenyl)pentanoic acid derivatives, provide insights into sustainable chemical processes. This research is significant for developing eco-friendly methods of producing industrially relevant chemicals from renewable resources (Al‐Naji et al., 2020).

4. Enzyme Inhibition Studies

Derivatives of 5-(3-bromophenyl)pentanoic acid are used in studying enzyme inhibitors. For example, S-2-amino-5-azolylpentanoic acids, related to L-ornithine, have been synthesized as inhibitors of nitric oxide synthases, showcasing the compound's role in biochemical and pharmacological research (Ulhaq et al., 1998).

properties

IUPAC Name

5-(3-bromophenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8H,1-2,4,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXZWOVJAKICNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470516
Record name 5-(3-bromophenyl)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-bromophenyl)pentanoic Acid

CAS RN

857480-35-4
Record name 5-(3-bromophenyl)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Bromophenyl)pentanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Example 1, (E)-5-(3-Bromophenyl)pent-4-enoic acid (4 g, 15.8 mmol), was dissolved in absolute ethanol (200 mL) and flushed with nitrogen before addition of 5% platinum sulfide on carbon (2.5 g). The solution was flushed with hydrogen at atmospheric pressure and stirred 5 hours. The catalyst was removed by filtration through diatomaceous earth (Celite®) and the solvent immediately removed by rotory evaporation (in order to minimized esterification) to give Example 2, 5-(3-bromophenyl)pentanoic acid 4 g (99%) which was carried forward without further purification. 1H NMR (500 MHz, CDCl3) δ 7.31-7.30 (m, 2H), 7.13 (t, J=7.6 Hz, 1H), 7.09-7.07 (d, J=7.6 Hz, 1H), 2.60 (t, J=7.0 Hz, 2H), 2.37 (t, J=7.0 Hz, 2H), 1.68-1.65 (m, 4H). RT=2.1 minutes (condition 1); LRMS: Anal. Calcd. for C11H13BrO2: 255.00. found: 254.99 (M−H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-(3-Bromo-phenyl)-pent-4-enoic acid (4 g, 16 mmol) in EtOAc (150 mL) was added Pd/C (400 mg) and a solution of 40% HBr in AcOH (0.5 mL). The mixture was stirred at rt under 1 atm of hydrogen for 1 h. The reaction mixture was filtered and concentrated under reduced pressure. The crude material was purified by silica gel chromatography using a solvent system of 5:1 petroleum ether/EtOAc to give 5-(3-Bromo-phenyl)-pentanoic acid (3.2 g, 80%). 1H-NMR (400 MHz, CDCl3) δ ppm 7.3-7.4 (m, 2H), 7.05-7.15 (m, 2H), 2.55 (s, 2H), 2.35 (s, 2H), 1.7 (m, 4H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-bromophenyl)pentanoic Acid
Reactant of Route 2
Reactant of Route 2
5-(3-bromophenyl)pentanoic Acid
Reactant of Route 3
Reactant of Route 3
5-(3-bromophenyl)pentanoic Acid
Reactant of Route 4
Reactant of Route 4
5-(3-bromophenyl)pentanoic Acid
Reactant of Route 5
Reactant of Route 5
5-(3-bromophenyl)pentanoic Acid
Reactant of Route 6
Reactant of Route 6
5-(3-bromophenyl)pentanoic Acid

Citations

For This Compound
3
Citations
Y Tian, MA Shehata, SJ Gauger… - Journal of Medicinal …, 2022 - ACS Publications
Ca 2+ /calmodulin-dependent protein kinase II alpha (CaMKIIα) is a brain-relevant kinase and an emerging drug target for ischemic stroke and neurodegenerative disorders. Despite …
Number of citations: 2 pubs.acs.org
G Murineddu, S Ruiu, G Loriga, I Manca… - Journal of medicinal …, 2005 - ACS Publications
A series of analogues of 8-chloro-1-(2‘,4‘-dichlorophenyl)-N-piperidin-1-yl-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide 4a (NESS 0327) (Ruiu, S.; Pinna, GA; …
Number of citations: 62 pubs.acs.org
C Zanato, MG Cascio, P Lazzari, R Pertwee… - …, 2015 - thieme-connect.com
Structural modification of the potent conformationally constrained tricyclic pyrazole CB 1 ligand NESS0327 was achieved by replacing: (1) the chlorine substituent on the tricycle with a 3-…
Number of citations: 17 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.